molecular formula C8H15N3OS B13762641 2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol CAS No. 78949-90-3

2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol

Cat. No.: B13762641
CAS No.: 78949-90-3
M. Wt: 201.29 g/mol
InChI Key: IRENOKWDNDDFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol is a complex organic compound that features an imidazole ring substituted with an aminoethyl sulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol typically involves the reaction of 2-methylimidazole with 2-chloroethanol in the presence of a base to form the intermediate 2-(2-hydroxyethyl)-2-methylimidazole. This intermediate is then reacted with 2-aminoethanethiol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol is not fully understood. it is believed to interact with various molecular targets through its imidazole ring and aminoethyl sulfanyl group. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol is unique due to its specific combination of an imidazole ring with an aminoethyl sulfanyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

78949-90-3

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

2-[5-(2-aminoethylsulfanyl)-2-methylimidazol-1-yl]ethanol

InChI

InChI=1S/C8H15N3OS/c1-7-10-6-8(13-5-2-9)11(7)3-4-12/h6,12H,2-5,9H2,1H3

InChI Key

IRENOKWDNDDFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCO)SCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.